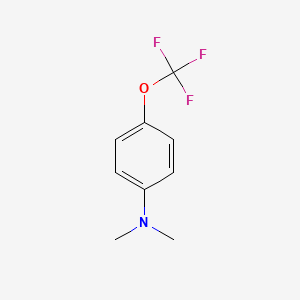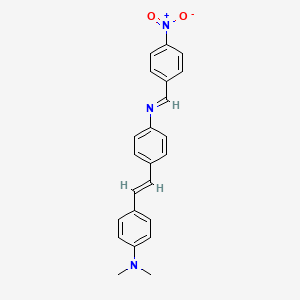
Cyclohexylammonium carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylammonium carbonate is an organic compound that belongs to the class of cyclohexylamines. It is a salt formed by the reaction of cyclohexylamine with carbonic acid. This compound is known for its role as a volatile corrosion inhibitor, which helps protect metals from corrosion by forming a protective film on their surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylammonium carbonate can be synthesized by reacting cyclohexylamine with carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C6H11NH2+CO2→C6H11NH3HCO3
Industrial Production Methods: In industrial settings, this compound is produced by passing carbon dioxide gas through a solution of cyclohexylamine in an appropriate solvent. The reaction is carried out at a controlled temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylammonium carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism by which cyclohexylammonium carbonate exerts its effects involves the formation of a protective film on metal surfaces. This film is formed through the adsorption of the compound onto the metal surface, which prevents the metal from coming into contact with corrosive agents. The molecular targets include the metal surface and atmospheric moisture, which are involved in the formation of the protective film .
Vergleich Mit ähnlichen Verbindungen
- Dicyclohexylammonium nitrite
- Cyclohexylammonium chloride
- Cyclohexylammonium sulfate
Comparison: Cyclohexylammonium carbonate is unique in its ability to form a stable protective film on metal surfaces, making it an effective corrosion inhibitor. Compared to similar compounds, it offers better stability and efficiency in preventing metal corrosion .
Eigenschaften
Molekularformel |
C13H28N2O3 |
|---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
cyclohexylazanium;carbonate |
InChI |
InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) |
InChI-Schlüssel |
MYDIEYHHUXTWFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


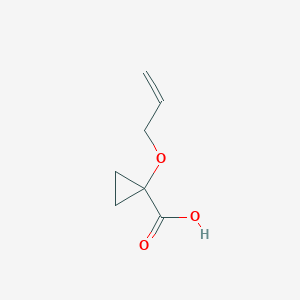
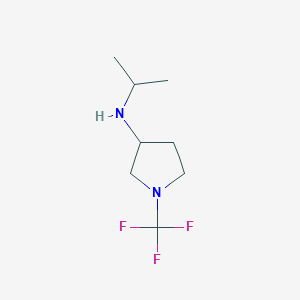



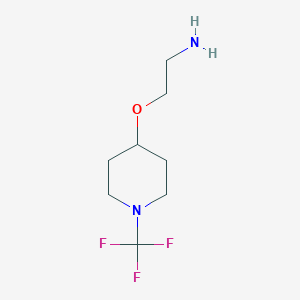
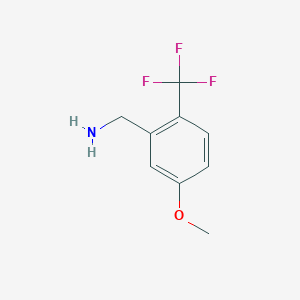
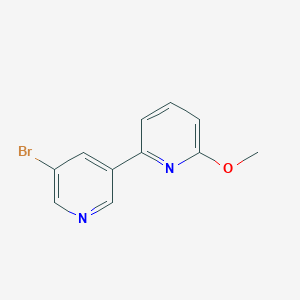
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
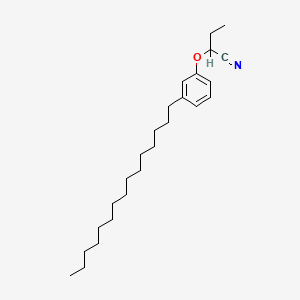
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)

